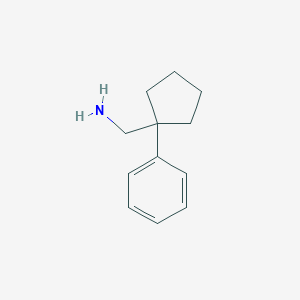

(1-Phenylcyclopentyl)methanamine

Descripción general

Descripción

(1-fenilciclopentil)metanamina es un compuesto orgánico que pertenece a la clase de aralquilaminas. Estas son alquilaminas en las que el grupo alquilo está sustituido en un átomo de carbono por un grupo hidrocarburo aromático . El compuesto tiene una fórmula molecular de C₁₂H₁₇N y un peso molecular de 175.27 g/mol

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (1-fenilciclopentil)metanamina típicamente implica la reacción de ciclopentanona con bromuro de fenilmagnesio para formar 1-fenilciclopentanol. Este intermedio se somete entonces a un proceso de aminación reductora utilizando formiato de amonio y paladio sobre carbono (Pd/C) como catalizador para producir (1-fenilciclopentil)metanamina .

Métodos de Producción Industrial

La producción industrial de (1-fenilciclopentil)metanamina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores de alta presión y sistemas de flujo continuo para garantizar una producción eficiente y constante. Las condiciones de reacción se optimizan para lograr altos rendimientos y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

(1-fenilciclopentil)metanamina experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar las cetonas o aldehídos correspondientes.

Reducción: Puede reducirse para formar aminas secundarias o terciarias.

Sustitución: El grupo amino puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄).

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente para reacciones de sustitución.

Principales Productos Formados

Oxidación: Formación de fenilciclopentanona.

Reducción: Formación de aminas secundarias o terciarias.

Sustitución: Formación de derivados N-sustituidos.

Aplicaciones Científicas De Investigación

(1-fenilciclopentil)metanamina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en síntesis orgánica y como precursor para la síntesis de moléculas más complejas.

Biología: Se estudia por sus potenciales actividades biológicas, incluyendo su interacción con enzimas y receptores.

Medicina: Se investiga por sus potenciales efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.

Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos

Mecanismo De Acción

El mecanismo de acción de (1-fenilciclopentil)metanamina implica su interacción con dianas moleculares específicas, como enzimas y receptores. El compuesto actúa como un ligando, uniéndose a estos objetivos y modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, incluyendo cambios en la actividad enzimática y las vías de señalización del receptor .

Comparación Con Compuestos Similares

Compuestos Similares

- 1-fenilciclopentano-metilamina

- 1-aminometil-1-fenilciclopentano

- C-(1-fenilciclopentil)-metilamina

Singularidad

(1-fenilciclopentil)metanamina es única debido a sus características estructurales específicas, incluyendo la presencia de un anillo de ciclopentilo y un grupo fenilo. Estos elementos estructurales contribuyen a sus propiedades químicas y biológicas distintivas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .

Actividad Biológica

(1-Phenylcyclopentyl)methanamine, also known as a primary aliphatic amine, has garnered attention in pharmacological research due to its notable biological activities. This compound features a cyclopentane ring and a phenyl group, contributing to its unique structural properties that facilitate various biological interactions.

- Chemical Formula : CHN

- Molecular Weight : Approximately 175.27 g/mol

- Classification : Aralkylamine

The presence of both an amine group and a cyclopentane ring makes this compound a potential scaffold for drug development, particularly in targeting metabolic and immune pathways.

The biological activity of this compound primarily involves its role as an inhibitor of dipeptidyl peptidase 4 (DPP-4) , an enzyme that plays a crucial role in glucose metabolism and immune regulation. DPP-4 inhibitors are significant in the management of type 2 diabetes as they enhance the levels of incretin hormones, which increase insulin secretion in response to meals and decrease glucagon secretion.

Key Mechanisms:

- Inhibition of DPP-4 : This action can lead to improved glycemic control by modulating peptide hormones involved in glucose homeostasis.

- Influence on Inflammatory Pathways : By affecting the cleavage of dipeptides from polypeptides with unsubstituted N-termini, the compound may also influence inflammatory processes.

Biological Activities and Applications

Research indicates that this compound exhibits several biological activities with potential therapeutic implications:

- Antidiabetic Effects : Its DPP-4 inhibitory activity has been linked to enhanced glycemic control in preclinical models, suggesting its utility in diabetes management.

- Neurotransmission Modulation : The compound's interactions with various receptors suggest roles in modulating neurotransmission, potentially impacting mood and cognitive functions.

- Racemase Inhibition : Studies have indicated its potential as a racemase inhibitor, affecting metabolic pathways by altering the stereochemistry of substrates in enzymatic reactions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| 1-(4-Methoxyphenyl)-cyclopentane-methylamine | Structure | Contains a methoxy group, altering reactivity |

| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl-methylamine | Structure | Features a fused dioxin ring for unique activities |

| 1-(3,4-Dimethoxyphenyl)-cyclopentane-methylamine | Structure | Two methoxy groups enhance lipophilicity |

These comparisons highlight how this compound's specific structural features contribute to its distinct chemical and biological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Glycemic Control Study : In a preclinical study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. This supports its potential use in developing new antidiabetic medications.

- Neurotransmitter Interaction Study : Research examining the compound's interaction with serotonin receptors indicated that it may enhance serotonin signaling, suggesting possible applications in treating mood disorders.

- Inflammatory Response Modulation : A recent study demonstrated that this compound could downregulate pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

Propiedades

IUPAC Name |

(1-phenylcyclopentyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWOFBVBNFLWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169933 | |

| Record name | Cyclopentanemethylamine, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17511-89-6 | |

| Record name | 1-Phenylcyclopentanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17511-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Phenylcyclopentyl)methanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-phenylcyclopentyl)methylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04577 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclopentanemethylamine, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylcyclopentyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-PHENYLCYCLOPENTYL)METHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03L0BL8FBI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can the synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides tell us about the reactivity of (1-Phenylcyclopentyl)methanamine?

A1: The research paper [] demonstrates that this compound can successfully react with oxalyl chloride to form N-(1-phenylcyclopentylmethyl)oxamide. This suggests that the amine group in this compound is nucleophilic and capable of participating in substitution reactions. Further exploration of different reaction conditions and reacting partners could uncover a broader range of derivatives and potential applications for this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.